molecular formula C14H12N2O2 B15089340 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) CAS No. 928780-91-0

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol)

Cat. No.: B15089340
CAS No.: 928780-91-0
M. Wt: 240.26 g/mol
InChI Key: XZKHPGCMRQQGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is an organic compound with the molecular formula C14H12N2O2 It is a bisphenol derivative featuring two aminophenol groups connected by an ethyne (acetylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) typically involves the coupling of two aminophenol units via an ethyne linkage. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction requires an aryl halide (such as 2-iodophenol) and a terminal alkyne (such as ethyne) in the presence of a palladium catalyst, a copper co-catalyst, and a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug design and delivery systems.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways, catalytic processes, and material properties.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Another bisphenol derivative with two phenol groups connected by a methylene bridge.

    Bisphenol F: Similar to bisphenol A but with a different bridging group (methylene).

    Bisphenol S: Contains a sulfone group as the bridging unit between the phenol groups.

Uniqueness

5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can enhance its electronic properties and make it suitable for specific applications in materials science and organic electronics.

Biological Activity

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SARs) based on diverse research findings.

Synthesis

The synthesis of 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) involves the coupling of 6-aminophenol derivatives through ethyne linkages. This method allows for the modification of the compound's properties, enhancing its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies on aminophenol derivatives have shown promising results in inhibiting cell growth in breast and lung cancer models. The antiproliferative effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cellular proliferation pathways .

Antimicrobial Activity

3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) has been evaluated for its antimicrobial properties. Compounds with similar functional groups have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, aminophenol derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) may exhibit similar antimicrobial efficacy .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have reported anti-inflammatory properties associated with aminophenol derivatives. These compounds can inhibit nitric oxide production and other inflammatory mediators, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR of 3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol) suggests that modifications at the phenolic rings or the ethyne linker can significantly influence its biological activity. For example:

  • Substitution Patterns : Different substituents on the phenolic rings can enhance or diminish activity.
  • Linker Length : The length and rigidity of the ethyne linker can affect the compound's ability to interact with biological targets.

Case Study 1: Anticancer Activity

A study exploring a series of aminophenol derivatives found that specific structural modifications led to enhanced antiproliferative activity against breast cancer cells. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that aminophenol compounds showed significant inhibition of bacterial growth. For instance, a derivative with a similar structure demonstrated over 90% inhibition against Staphylococcus aureus at low concentrations .

Properties

CAS No.

928780-91-0

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-5-[2-(4-amino-3-hydroxyphenyl)ethynyl]phenol

InChI

InChI=1S/C14H12N2O2/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h3-8,17-18H,15-16H2

InChI Key

XZKHPGCMRQQGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.